molecular formula C13H15N3O2S B2952799 N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide CAS No. 1021039-76-8

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide

Cat. No.: B2952799
CAS No.: 1021039-76-8
M. Wt: 277.34
InChI Key: NRBJFSPWHFOJQH-UHFFFAOYSA-N
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Description

N-(2,3,7-Trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with methyl groups at positions 2, 3, and 7, a ketone at position 5, and a cyclopropanecarboxamide moiety at position 4. The cyclopropane ring introduces steric rigidity and electronic effects, which may influence binding interactions in biological systems or material properties.

Properties

IUPAC Name

N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-6-10(15-11(17)9-4-5-9)12(18)16-7(2)8(3)19-13(16)14-6/h9H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBJFSPWHFOJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide typically involves multiple steps. One common approach is the cyclization of thiophene derivatives. The process begins with the synthesis of S-alkylated derivatives by reacting 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. Subsequent steps involve further modifications to introduce the cyclopropanecarboxamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize yield and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of reduced analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be utilized in the synthesis of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Modifications and Substituent Effects

The thiazolo[3,2-a]pyrimidine scaffold is common among analogues, but substituent variations significantly alter properties:

Compound Name Key Substituents Structural Implications Reference
Target Compound 2,3,7-Trimethyl; 6-cyclopropanecarboxamide Enhanced lipophilicity (methyl groups); rigid cyclopropane may improve target binding -
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenyl; phenylamide Methoxy group increases electron density; phenylamide may enhance π-π stacking
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene; ethyl ester Bulky benzylidene group disrupts planarity; ester improves solubility
3,8-Diphenyl-5-(4-methoxyphenyl)-N-[4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide Multiple aryl groups; thiazolidinone Extended conjugation may improve UV absorption; thiazolidinone adds hydrogen-bonding sites
Key Observations:
  • Methyl vs.
  • Cyclopropane vs. Ester/Carbohydrazide : The cyclopropanecarboxamide group offers conformational rigidity, which may enhance binding specificity compared to flexible esters or hydrazides in .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structure analyses of related compounds reveal critical packing and interaction motifs:

  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate : The pyrimidine ring adopts a flattened boat conformation with an 80.94° dihedral angle between the thiazolopyrimidine and benzene rings. C—H···O hydrogen bonds form chains along the c-axis .
  • Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate : Intermolecular hydrogen bonds (e.g., carboxylic acid interactions) and π-stacking dominate packing, enhancing thermal stability .
Comparison with Target Compound:

The absence of bulky aromatic substituents (e.g., trimethoxybenzylidene in ) in the target compound may reduce steric hindrance, allowing tighter crystal packing.

Key Differences:

The cyclopropanecarboxamide group may require milder conditions to preserve the strained ring, contrasting with the harsh acidic conditions used for benzylidene derivatives .

Biological Activity

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological evaluations, and case studies.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The general structure can be represented as follows:

CxHyNzOwSv\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}\text{S}_{v}

where specific values for xx, yy, zz, ww, and vv depend on the substituents on the thiazole and pyrimidine rings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing thioamides and various aldehydes.
  • Cyclization : Formation of the thiazole and pyrimidine rings through cyclization reactions.
  • Functionalization : Introduction of the cyclopropanecarboxamide moiety via acylation or similar methods.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. A study reported minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL for certain derivatives .
  • Antifungal Activity : While generally less potent than antibacterial properties, some derivatives have demonstrated antifungal activity against yeast-like fungi.

Cytotoxicity and Anticancer Potential

Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their cytotoxic effects on cancer cell lines:

  • Cell Lines Tested : Compounds were tested against human lung cancer (A549) and breast cancer (MCF-7) cell lines.
  • Results : Certain derivatives showed selective cytotoxicity with IC50 values indicating significant potential for further development as anticancer agents .

Case Studies

  • Study on Antioxidant Activity : A series of thiazolyl-catechol compounds were synthesized and evaluated for antioxidant properties. The study highlighted that specific substitutions on the thiazole ring enhanced antioxidant activities significantly .
  • Cytotoxicity Evaluation : In another investigation, compounds were tested against normal fibroblast cells (BJ) and malignant cells (A549). Some derivatives exhibited higher selectivity towards cancer cells compared to standard treatments like gefitinib .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialE. coli31.25 µg/mL
AntifungalCandida albicans62.50 µg/mL
CytotoxicityA549 (lung cancer)15 µM
CytotoxicityMCF-7 (breast cancer)20 µM

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